- Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling, Synlett, 2018, 29(5), 650-654
Cas no 89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-)
89619-10-3 structure
Product Name:Benzene,1-(1-bromoethenyl)-4-chloro-
Número CAS:89619-10-3
MF:C8H6BrCl
Megavatios:217.490240573883
CID:712125
PubChem ID:24885261
Update Time:2024-10-26
Benzene,1-(1-bromoethenyl)-4-chloro- Propiedades químicas y físicas
Nombre e identificación
-
- Benzene,1-(1-bromoethenyl)-4-chloro-
- 1-(1-bromoethenyl)-4-chlorobenzene
- 1-(1-BROMOVINYL)-4-CHLOROBENZENE
- 1-Brom-1-(4-chlor-phenyl)-ethylen
- 4-(1-bromoethenyl)chlorobenzene
- Benzene,1-(1-bromoethenyl)-4-chloro
- 1-(1-Bromoethenyl)-4-chlorobenzene (ACI)
- Styrene, α-bromo-p-chloro- (7CI)
- α-Bromo-4-chlorostyrene
- 1-(1-Bromovinyl)-4-chlorobenzene, 90%
- Benzene, 1-(1-bromoethenyl)-4-chloro-
- SCHEMBL6859878
- 89619-10-3
- SY330891
- AKOS025295893
- DTXSID70584862
-
- MDL: MFCD09038434
- Renchi: 1S/C8H6BrCl/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H2
- Clave inchi: ZVDIEXFKTMIHIU-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(C(=C)Br)=CC=1
Atributos calculados
- Calidad precisa: 215.93400
- Masa isotópica única: 215.93414g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 10
- Cuenta de enlace giratorio: 1
- Complejidad: 125
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.8
- Superficie del Polo topológico: 0Ų
Propiedades experimentales
- Denso: 1.539 g/mL at 25 °C
- Punto de ebullición: 263.1°C at 760 mmHg
- Punto de inflamación: 华氏:>230 °F
摄氏:>110 °C - índice de refracción: n20/D 1.605
- PSA: 0.00000
- Logp: 3.70560
Benzene,1-(1-bromoethenyl)-4-chloro- Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335-H411
- Declaración de advertencia: P261-P273-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:UN 3082 9/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41-51/53
- Instrucciones de Seguridad: S26; S36/37/39; S61
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R22; R37/38; R41; R51/53
Benzene,1-(1-bromoethenyl)-4-chloro- Datos Aduaneros
- Código HS:2903999090
- Datos Aduaneros:
中国海关编码:
2903999090概述:
2903999090 其他芳烃卤化衍生物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,1-(1-bromoethenyl)-4-chloro- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-1G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 1G |
¥472.32 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 675113-5G |
Benzene,1-(1-bromoethenyl)-4-chloro- |
89619-10-3 | 90% | 5G |
¥1745.5 | 2022-02-24 | |
| A2B Chem LLC | AB56339-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AB56339-5g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 5g |
$687.00 | 2024-04-19 | |
| Aaron | AR003DHB-250mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 250mg |
$369.00 | 2025-02-12 | |
| Aaron | AR003DHB-100mg |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 100mg |
$171.00 | 2025-02-12 | |
| Aaron | AR003DHB-1g |
1-(1-Bromovinyl)-4-chlorobenzene |
89619-10-3 | 90% | 1g |
$1063.00 | 2025-02-12 |
Benzene,1-(1-bromoethenyl)-4-chloro- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 16 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Dimethylformamide ; 18 min, rt → 90 °C
Referencia
- Why is cis/trans stereoinversion with Li+(THF)4 migration across the phenyl ring of α-lithiostyrene accelerated by two ortho-methyl groups?, Tetrahedron, 2018, 74(14), 1621-1631
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Dibromomethane , N,N-Dimethylaniline ; 12 h, 120 °C
Referencia
- Metal-free regioselective hydrobromination of alkynes through C-H/C-Br activation, Tetrahedron Letters, 2014, 55(33), 4572-4575
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform ; rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate ; 24 h, 70 °C
Referencia
- Green and Efficient: Iron-Catalyzed Selective Oxidation of Olefins to Carbonyls with O2, Journal of the American Chemical Society, 2015, 137(25), 8206-8218
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide , Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 8 - 12 h, 90 °C
Referencia
- Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones, Organic Letters, 2015, 17(1), 18-21
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; -78 °C; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 -78 °C → rt; overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water
Referencia
- Two Green Protocols for Halogenative Semipinacol Rearrangement, Journal of Organic Chemistry, 2023, 88(1), 504-512
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Dibromomethane Solvents: N,N-Dimethylaniline ; 12 h, 120 °C
Referencia
- Synthesis of Unsymmetrical 1,4-Dicarbonyl Compounds by Photocatalytic Oxidative Radical Additions, Organic Letters, 2021, 23(16), 6387-6390
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 10 min, -60 °C; 10 min, -60 °C; 16 h, -60 °C; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referencia
- Electrochemical Semipinacol Rearrangements of Allylic Alcohols: Construction of All-Carbon Quaternary Stereocenters, Organic Letters, 2019, 21(8), 2536-2540
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Intermolecular Carboamination of Unactivated Alkenes, Journal of the American Chemical Society, 2018, 140(34), 10695-10699
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -40 °C
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Trimethylamine , Triethylamine ; 20 h, -40 °C; -40 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referencia
- Accessing Axially Chiral Biaryls via Organocatalytic Enantioselective Dynamic-Kinetic Resolution-Semipinacol Rearrangement, ACS Catalysis, 2017, 7(7), 4435-4440
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
Referencia
- Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion, Journal of Organic Chemistry, 2018, 83(19), 12334-12356
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ; 5 min, 0 °C; 15 min, 0 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.3 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; 3 h, rt
Referencia
- Cyclic hypervalent iodine reagents for azidation: safer reagents and photoredox catalyzed ring expansion, ChemRxiv, 2018, 1, 1-122
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; -78 °C
Referencia
- Hypervalent Fluoro-iodane-Triggered Semipinacol Rearrangements: Synthesis of α-Fluoro Ketones, Organic Letters, 2023, 25(35), 6560-6565
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; 18 h, -60 °C → rt; 2 h, reflux
Referencia
- Absence of Intermediates in the BINOL-Derived Mg(II)/Phosphate-Catalyzed Desymmetrizative Ring Expansion of 1-Vinylcyclobutanols, Journal of Organic Chemistry, 2022, 87(1), 693-707
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Bromine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
1.2 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.3 Solvents: Water ; rt
Referencia
- Catalytic Asymmetric Halogenation/Semipinacol Rearrangement of 3-Hydroxyl-3-vinyl Oxindoles: A Stereodivergent Kinetic Resolution Process, Angewandte Chemie, 2021, 60(51), 26599-26603
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol , Tetrahydrofuran ; rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Bronsted acid-promoted cationic cyclization toward polysubstituted indenes, Chemical Communications (Cambridge, 2021, 57(14), 1810-1813
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ; 1 h, 0 °C
Referencia
- Selective Aerobic Oxygenation of Tertiary Allylic Alcohols with Molecular Oxygen, Angewandte Chemie, 2019, 58(32), 11028-11032
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Bromine Solvents: Dichloromethane ; 10 min, -78 °C
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Triethylamine ; 10 min, -78 °C
1.3 overnight, rt; 2 h, reflux; reflux → rt
1.4 Reagents: Sodium sulfite Solvents: Water ; rt
Referencia
- Electrophilic Trifluoromethylthiolation/Semipinacol Rearrangement: Preparation of β-SCF3 Carbonyl Compounds with α-Quaternary Carbon Center, Organic Letters, 2018, 20(14), 4227-4230
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Triphenyl phosphite , Triethylamine , Bromine Solvents: Dichloromethane ; rt → -78 °C; 18 h, -78 °C → rt; 2 h, reflux
1.2 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium sulfite Solvents: Water
Referencia
- A catalytic allylic cation-induced intermolecular allylation-semipinacol rearrangement, Chemical Communications (Cambridge, 2018, 54(55), 7685-7688
Benzene,1-(1-bromoethenyl)-4-chloro- Raw materials
- Benzene, 1-chloro-4-(1,1-dibromoethyl)-
- 1-Chloro-4-(1,2-dibromoethyl)benzene
- N-(1-(4-chlorophenyl)ethylidene)-4-methylbenzenesulfonohydrazide
- 1-(4-chlorophenyl)ethan-1-one
- p-Chlorostyrene
- 4-Chlorophenylacetylene
Benzene,1-(1-bromoethenyl)-4-chloro- Preparation Products
Benzene,1-(1-bromoethenyl)-4-chloro- Literatura relevante
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
89619-10-3 (Benzene,1-(1-bromoethenyl)-4-chloro-) Productos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Proveedores recomendados
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
上海嵘奥生物技术有限公司
Miembros de la medalla de oro
Proveedor de China
Reactivos
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote